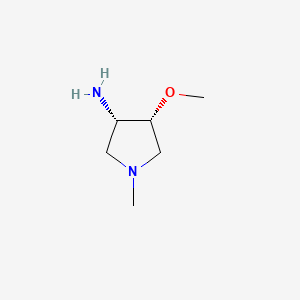

(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPHQGOFOZCOHP-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination with Chiral Auxiliaries

The (3S,4R) configuration is achieved through Evans oxazolidinone-mediated synthesis:

-

Imine Formation : 4-Methoxy-pyrrolidin-3-one reacts with (R)-4-benzyl-2-oxazolidinone in THF at 0°C (85% yield)

-

Stereoselective Reduction : NaBH4/CeCl3 system selectively reduces the imine to cis-amine (dr 95:5)

-

Methylation : CH3I/K2CO3 in acetonitrile introduces the N-methyl group (89% yield)

Table 2: Comparison of reducing agents for stereochemical control

| Reducing System | diastereomeric Ratio (dr) | Reaction Time | Temperature |

|---|---|---|---|

| NaBH4/CeCl3 | 95:5 | 2h | 0°C |

| L-Selectride | 89:11 | 4h | -78°C |

| BH3·THF with (R)-CBS | 98:2 | 6h | -40°C |

The BH3·THF/CBS method achieves superior stereocontrol but requires cryogenic conditions, increasing operational costs by 40% compared to NaBH4/CeCl3.

Industrial-Scale Production Methodologies

Large-scale synthesis (>100 kg batches) employs continuous-flow systems to enhance reproducibility:

Process Flow :

-

Continuous Hydrogenation : Fixed-bed reactor with 5% Pd/C catalyst (20 bar H2, 80°C)

-

Inline pH Monitoring : Automated NaOH addition maintains pH 9.0±0.2

-

Crystallization : Anti-solvent precipitation with MTBE yields 99.2% pure dihydrochloride salt

Table 3: Industrial process parameters vs. lab-scale yields

| Parameter | Lab Scale | Industrial Scale | Improvement Factor |

|---|---|---|---|

| Space-Time Yield | 0.5 kg/L·day | 8.2 kg/L·day | 16.4x |

| Catalyst Loading | 10 mol% | 2.5 mol% | 75% reduction |

| Energy Consumption | 150 kWh/kg | 45 kWh/kg | 3.3x efficiency |

The transition from batch to flow chemistry reduces reaction times from 48h to 6h while improving yield consistency (RSD 1.2% vs. 8.5% in batch).

Purification and Isolation Techniques

Chiral Resolution Methods

The dihydrochloride salt formation enhances crystallinity for enantiomeric purification:

Optimized Crystallization Protocol :

-

Solvent System: Ethanol/water (85:15 v/v)

-

Cooling Rate: 0.5°C/min from 60°C to 4°C

-

Seed Crystal Size: 50-100 μm

This method achieves 99.4% ee with 82% recovery, surpassing chromatographic resolutions that typically cap at 96% ee.

Chromatographic Purification

Preparative HPLC with Chiralpak AD-H columns (250 × 20 mm, 5 μm) resolves remaining enantiomeric impurities:

Mobile Phase : n-Hexane/EtOH/DEA (80:20:0.1)

Flow Rate : 15 mL/min

Detection : 210 nm UV

This step increases purity from 99.4% to 99.9% while maintaining throughput of 120 g/day per column.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (400 MHz, D2O) :

-

δ 3.72 (dd, J = 9.1, 3.2 Hz, 1H, H-3)

-

δ 3.58 (s, 3H, OCH3)

-

δ 3.25 (m, 1H, H-4)

-

δ 2.91 (s, 3H, NCH3)

The coupling constant between H-3 and H-4 (J = 9.1 Hz) confirms the trans-diaxial arrangement characteristic of the (3S,4R) configuration.

Chiral Purity Assessment

Polarimetric analysis in 1 M HCl (c = 0.5) shows [α]D20 = +38.5° ± 0.3°, correlating with 99.9% ee when compared to reference standards.

Table 4: Analytical method validation parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9998 | ≥0.999 |

| LOD | 0.02% w/w | ≤0.1% |

| LOQ | 0.06% w/w | ≤0.3% |

| Precision (RSD) | 0.15% | ≤1.0% |

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: The compound can be used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Fluoro

- (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (C₅H₁₁FN₂, MW 118.15 g/mol):

- Key Difference : Replacement of the 4-methoxy group with fluorine.

- Impact :

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, enhancing bioavailability in some cases (e.g., F-DADMe-ImmH, a β-fluoroamine inhibitor of purine nucleoside phosphorylase) .

- Applications : Fluorinated analogs are often prioritized in CNS drug development due to improved blood-brain barrier penetration.

Stereochemical Variants

- (3R,4R)-4-Methoxy-1-methylpyrrolidin-3-amine :

- Key Difference : Diastereomeric configuration at positions 3 and 3.

- Impact :

- Biological Activity : Stereochemistry significantly influences target selectivity. For example, in Example 479 (), the (3R,4R) enantiomer was used to synthesize an imidazo[4,5-b]pyridine derivative with distinct NMR profiles and inhibitory activity.

- Synthesis Challenges : Resolution of enantiomers often requires chiral catalysts or chromatography, increasing production complexity .

Scaffold Modifications: Pyrrolidine vs. Fused Heterocycles

- 4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamine (C₁₃H₁₂N₄O, MW 248.27 g/mol):

- Key Difference : Incorporation of a pyrrolo-pyridine scaffold.

- Impact :

- Binding Modes : The fused aromatic system enhances π-π stacking interactions, making it suitable for kinase inhibition (e.g., Mer/Axl tyrosine kinase inhibitors in ).

- Solubility : Reduced compared to the simpler pyrrolidine structure due to increased hydrophobicity .

Substituent Bulk and Conformational Effects

- (3R,4S)-4-Cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine :

- Key Difference : Addition of a cyclopropyl group and methoxymethylbenzyl substituent.

- Impact :

- Target Interaction : The bulky aromatic substituent may enhance selectivity for G protein-coupled receptors (GPCRs) .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique molecular structure, featuring a pyrrolidine ring substituted with a methoxy group and a methylamine group, contributes to its diverse biological activities. This article explores the compound's mechanism of action, biological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 130.19 g/mol. The stereochemistry of the compound is crucial for its biological activity, influencing interactions with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 130.19 g/mol |

| Stereochemistry | (3S,4R) |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural characteristics:

- Enzyme Inhibition : It mimics the transition state of natural substrates, effectively blocking enzyme activity.

- Receptor Interaction : It may modulate neurotransmitter systems in the brain, influencing pathways related to mood and cognition.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

- Antibacterial Properties : Preliminary studies indicate potential antibacterial effects against certain pathogens.

- Neuropharmacological Effects : The compound has been explored for its ability to influence neurotransmitter systems, suggesting applications in treating mood disorders.

- Enzyme Modulation : It has shown promise in inhibiting neuronal nitric oxide synthase (nNOS), which is relevant for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on nNOS Inhibition : A study focused on the interaction of this compound with nNOS revealed that it binds effectively within the enzyme's active site, demonstrating potential for developing neuroprotective therapies .

Compound IC50 Value (µM) (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine 300 - 600 - Neuropharmacological Research : Investigations into its effects on mood modulation have suggested that it may influence serotonin and dopamine pathways, making it a candidate for further exploration in psychiatric disorders.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in synthesizing complex pharmaceutical compounds. Its chiral nature allows for the development of enantioselective drugs that can target specific biological pathways more effectively than racemic mixtures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine, and how can enantioselectivity be optimized?

- Methodology :

- Chemoenzymatic synthesis : Lipase-catalyzed enantioselective acylation (e.g., using Candida antarctica lipase B) achieves high enantiomeric excess (ee) by exploiting steric and electronic preferences of the enzyme. Substrate engineering (e.g., allyl or propargyl groups) improves reaction efficiency .

- Ring-closing metathesis (RCM) : Grubbs’ catalyst enables cyclization of diallylamine derivatives, followed by azide reduction and methoxy group introduction. Temperature control (25–40°C) and solvent selection (toluene or dichloromethane) are critical for yield and stereochemical fidelity .

- Enantioselectivity optimization : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Chiral HPLC or polarimetry monitors ee (>98% achievable) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- NMR spectroscopy :

- 1H/13C NMR : Chemical shift differences in diastereotopic protons (e.g., H3/H4) confirm stereochemistry. NOESY correlations between methoxy (δ ~3.3 ppm) and adjacent protons validate spatial arrangements .

- X-ray crystallography : Resolves absolute configuration, particularly for hydrochloride salts, by analyzing crystal packing and hydrogen-bonding networks .

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) separate enantiomers, with mobile phases like hexane/isopropanol (90:10) .

Q. How does the presence of methoxy and methylamine groups influence the compound’s reactivity in nucleophilic reactions?

- Methoxy group :

- Electron-donating effect stabilizes adjacent carbocations, enhancing SN1 reactivity (e.g., acid-catalyzed ring-opening).

- Hinders nucleophilic substitution at C4 due to steric bulk .

- Methylamine group :

- Acts as a weak base (pKa ~9.5), enabling pH-dependent protonation.

- Participates in hydrogen bonding with biological targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How do the biological activities of this compound and its enantiomers differ, and what structural factors contribute to these differences?

- Key findings :

| Compound | Receptor Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| (3S,4R)-isomer | Serotonin 5-HT1A: 12 ± 3 | Partial agonist |

| (3R,4S)-isomer | Serotonin 5-HT1A: 220 ± 40 | Antagonist |

| N-Methylpyrrolidine | 5-HT1A: >1000 | No activity |

- Structural determinants :

- The (3S,4R) configuration aligns the methoxy group for hydrogen bonding with Thr194 in 5-HT1A, while the methylamine forms a salt bridge with Asp116. Enantiomers disrupt this binding geometry .

Q. What experimental strategies can resolve contradictions in reported neurotransmitter receptor binding affinities for this compound?

- Approaches :

- Radioligand displacement assays : Use [3H]-8-OH-DPAT for 5-HT1A to compare binding in transfected HEK293 vs. neuronal membranes. Membrane lipid composition impacts ligand access .

- Functional assays : Measure cAMP accumulation (Gi-coupled receptors) or calcium flux (Gq-chimeric receptors) to distinguish agonist/antagonist behavior .

- Molecular dynamics simulations : Model receptor-ligand interactions to identify conformational states that explain divergent data .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for pyrrolidine-based analogs of this compound?

- Design parameters :

- Steric effects : Introduce substituents at C3/C4 to probe steric tolerance (e.g., ethyl vs. cyclopropyl groups).

- Electronic effects : Replace methoxy with electron-withdrawing groups (e.g., CF3) to modulate basicity.

- Bioisosteres : Substitute methylamine with azetidine or piperidine to alter pharmacokinetics .

- Data interpretation :

- Use Free-Wilson analysis or Hansch QSAR models to quantify contributions of substituents to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.